molecular formula C24H21F3N4O2S B2678016 6,7-dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine CAS No. 691868-98-1

6,7-dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine

Cat. No.: B2678016
CAS No.: 691868-98-1
M. Wt: 486.51
InChI Key: IAORYKLNPYGULQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
6,7-Dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine (CAS: 691868-98-1) is a quinazolinimine derivative characterized by:

  • Molecular Formula: C24H21F3N4O2S
  • Molecular Weight: 486.5 g/mol .
  • Substituents:
    • 6,7-Dimethoxy groups on the quinazolinimine core.
    • A 4-pyridinylmethylsulfanyl moiety at position 2.
    • A 3-(trifluoromethyl)benzyl group at position 3 .

The compound is supplied with ≥95% purity and is discontinued in commercial catalogs, limiting its accessibility for current research .

Properties

IUPAC Name

6,7-dimethoxy-2-(pyridin-4-ylmethylsulfanyl)-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N4O2S/c1-32-20-11-18-19(12-21(20)33-2)30-23(34-14-15-6-8-29-9-7-15)31(22(18)28)13-16-4-3-5-17(10-16)24(25,26)27/h3-12,28H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAORYKLNPYGULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC=NC=C3)CC4=CC(=CC=C4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,7-Dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine, a compound with the CAS number 691868-98-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H21F3N4O2SC_{24}H_{21}F_3N_4O_2S. Its structure features a quinazolinimine core substituted with methoxy groups and a trifluoromethyl benzyl moiety, which may influence its biological activity.

PropertyValue
Molecular Weight468.51 g/mol
Melting PointNot specified
SolubilityNot specified
LogPNot specified

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The compound may exert similar effects due to its ability to interact with protein kinases involved in cancer progression.

Case Study:
In a study focusing on quinazoline derivatives, it was reported that modifications at the 2 and 4 positions enhance cytotoxicity against various cancer cell lines, including breast and lung cancers . The introduction of the trifluoromethyl group is hypothesized to increase lipophilicity, thereby improving cellular uptake.

Antimicrobial Activity

The presence of the pyridine moiety suggests potential antimicrobial activity. Pyridine derivatives have been documented for their efficacy against a range of pathogens. The compound's ability to disrupt bacterial membranes or inhibit essential enzymes could underlie its antimicrobial properties.

Case Study:
A related study demonstrated that a similar pyridine-containing compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . Further exploration into the specific mechanisms of action for this compound is warranted.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: Similar compounds have been found to inhibit kinases involved in tumor growth.
  • Cell Cycle Arrest: Evidence suggests that quinazoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation: Some studies indicate that these compounds may increase ROS levels in cancer cells, contributing to their cytotoxic effects.

Research Findings

Recent studies have focused on the synthesis and evaluation of various quinazoline derivatives for their biological activities. The following table summarizes key findings from recent literature:

Study ReferenceBiological ActivityObservations
AnticancerSignificant inhibition of cell proliferation in MCF-7 cells.
AntimicrobialEffective against Staphylococcus aureus and E. coli.
Enzyme InhibitionInhibitory effects on protein kinases involved in cancer signaling pathways.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazolinimine derivatives, including the target compound. Research indicates that derivatives of quinazolin-4-one exhibit significant antibacterial and antifungal activities. For instance, compounds structurally related to 6,7-dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine have shown effectiveness against various strains of bacteria and fungi, including Mycobacterium smegmatis and Candida albicans .

Case Studies

  • Antibacterial Screening : A study evaluated the antimicrobial efficacy of synthesized quinazolin derivatives against Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that certain modifications in the molecular structure significantly enhanced antibacterial activity, suggesting that similar modifications to the target compound could yield potent antimicrobial agents .
  • Antifungal Activity : Another study focused on the antifungal properties of related quinazolin derivatives, demonstrating that specific substitutions led to improved inhibition against fungal pathogens. This suggests a promising avenue for exploring the antifungal capabilities of this compound .

Anticancer Potential

The anticancer activity of quinazoline derivatives has been widely documented. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Notable Findings

  • Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that certain quinazoline derivatives can inhibit cell growth effectively. The structure-activity relationship indicates that modifications to the side chains can enhance cytotoxic effects .
  • Mechanistic Insights : Research into the mechanisms of action reveals that these compounds may interfere with specific signaling pathways involved in cell proliferation and survival, making them candidates for further development as anticancer agents .

Summary of Applications

Application AreaFindings
Antimicrobial ActivityEffective against Mycobacterium smegmatis, Pseudomonas aeruginosa, and Candida albicans.
Anticancer ActivityInhibits growth in breast and cervical cancer cell lines; induces apoptosis.
Structure-Activity RelationshipModifications enhance efficacy; specific groups increase activity against pathogens.

Comparison with Similar Compounds

6,7-Dimethoxy-2-[(3-Methoxybenzyl)sulfanyl]-3-[3-(Trifluoromethyl)benzyl]-4(3H)-Quinazolinimine

  • Key Differences : Replaces the 4-pyridinylmethylsulfanyl group with a 3-methoxybenzylsulfanyl substituent.

2-(Benzylsulfanyl)-3-(3-Chloro-4-Methoxybenzyl)-6,7-Dimethoxy-4(3H)-Quinazolinimine

  • Molecular Formula : C25H24ClN3O3S
  • Molecular Weight : 482.00 g/mol .
  • Key Differences :
    • Benzylsulfanyl group instead of pyridinylmethylsulfanyl.
    • 3-Chloro-4-methoxybenzyl substituent at position 3.
  • Implications : The chloro-methoxybenzyl group introduces steric bulk and electron-withdrawing effects, which may influence solubility and metabolic stability .

3-(2-Furylmethyl)-6,7-Dimethoxy-2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4(3H)-Quinazolinimine

  • Molecular Formula : C23H20F3N3O3S
  • Molecular Weight : 475.49 g/mol .
  • Key Differences :
    • Furylmethyl group at position 3 instead of trifluoromethylbenzyl.
    • Retains the trifluoromethylbenzylsulfanyl chain.

Comparison of Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Availability
691868-98-1 (Target) C24H21F3N4O2S 486.5 4-Pyridinylmethylsulfanyl, 3-(trifluoromethyl)benzyl ≥95% Discontinued
477848-72-9 C25H24ClN3O3S 482.00 Benzylsulfanyl, 3-chloro-4-methoxybenzyl Not listed Available
691858-04-5 C23H20F3N3O3S 475.49 Trifluoromethylbenzylsulfanyl, 2-furylmethyl >90% Available

Key Observations :

  • The target compound’s pyridinylmethylsulfanyl group distinguishes it from analogs with non-heterocyclic sulfanyl chains.

Q & A

Q. What are the recommended synthetic routes for 6,7-dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine, and how can intermediates be characterized?

Methodological Answer :

  • Synthesis Strategy : Begin with a quinazolinone core (e.g., 6,7-dimethoxy-4(3H)-quinazolinone) and functionalize it via nucleophilic substitution at the 2-position using a pyridinylmethyl thiol group. Introduce the 3-(trifluoromethyl)benzyl moiety via alkylation or coupling reactions.
  • Key Steps :
    • Thiolation : Use Mitsunobu conditions (e.g., DIAD/PPh3) to attach the pyridinylmethyl thiol group .
    • Alkylation : React with 3-(trifluoromethyl)benzyl bromide under basic conditions (K2CO3/DMF) at 60–80°C for 6–12 hours .
  • Characterization :
    • NMR : Confirm regioselectivity via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on shifts for methoxy (δ ~3.8–4.0 ppm), trifluoromethyl (δ ~120–125 ppm in <sup>19</sup>F NMR), and pyridinyl protons (δ ~7.5–8.5 ppm).
    • LC-MS : Validate molecular weight (expected [M+H]<sup>+</sup> ~520–530 Da) and purity (>95% by HPLC) .

Q. How can researchers optimize solubility and stability for in vitro assays involving this compound?

Methodological Answer :

  • Solubility :
    • Test solvents like DMSO (primary stock), ethanol, or aqueous buffers (e.g., PBS with 0.1% Tween-80).
    • Use sonication (30 min) or heating (37°C) for dissolution, followed by centrifugation (10,000 rpm, 5 min) to remove particulates .
  • Stability :
    • Conduct accelerated stability studies (40°C/75% RH for 1 week) and monitor degradation via HPLC.
    • Protect from light (amber vials) and store at –20°C under inert gas (argon) to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this quinazolinimine derivative?

Methodological Answer :

  • SAR Framework :
    • Core Modifications : Synthesize analogs with varying methoxy positions (e.g., 5,6- vs. 6,7-dimethoxy) to assess steric/electronic effects on target binding .
    • Substituent Variations : Replace the trifluoromethyl group with cyano or halogen to evaluate hydrophobicity/electron-withdrawing effects .
  • Assay Design :
    • Use a split-plot factorial design to test analogs against biological targets (e.g., kinases), with replicates (n=3) to account for variability .
    • Apply multivariate analysis (PCA or PLS) to correlate structural features with activity .

Q. How can contradictions in biological activity data (e.g., IC50 variability) be resolved?

Methodological Answer :

  • Root-Cause Analysis :
    • Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5), ATP concentrations (for kinase assays), and incubation times .
    • Compound Integrity : Re-analyze stored samples via LC-MS to confirm no degradation .
  • Validation :
    • Repeat assays with internal controls (e.g., staurosporine for kinase inhibition).
    • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm mechanism .

Q. What methodologies are recommended for studying environmental fate and ecotoxicology of this compound?

Methodological Answer :

  • Environmental Persistence :
    • Perform OECD 307 hydrolysis studies (pH 4–9, 25–50°C) to assess degradation half-life .
    • Measure logP (experimental via shake-flask method) to predict bioaccumulation potential.
  • Ecotoxicology :
    • Use Daphnia magna acute toxicity tests (48-hour LC50) and algal growth inhibition assays (72-hour EC50) .
    • Apply QSAR models (e.g., ECOSAR) to estimate toxicity for untested species .

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